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molecular formula C7H7FINO2 B1400408 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine CAS No. 1034467-27-0

2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine

Cat. No. B1400408
M. Wt: 283.04 g/mol
InChI Key: DPHOQZPEXMFCGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08063212B2

Procedure details

Add HCl (3 M in water, 31 mL, 93.01 mmol) to a solution of 2-fluoro-4-iodo-5-methoxymethoxy-pyridine (3.9 g, 13.78 mmol) in THF (20 mL). Stir the mixture at 60° C. for 3 hours. Cool down the mixture. Adjust the pH to 7 with slow addition of saturated aqueous sodium bicarbonate solution. Extract the solution with ethyl acetate three times. Wash the organic layer with saturated aqueous sodium chloride. Dry the mixture over sodium sulfate. Concentrate the solution in vacuo to afford the title compound (3.2 g, 97.18%) as a yellow solid. MS (EI) m/z 240 [M+1]+.
Name
Quantity
31 mL
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97.18%

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]1[CH:8]=[C:7]([I:9])[C:6]([O:10]COC)=[CH:5][N:4]=1.C(=O)(O)[O-].[Na+]>C1COCC1>[F:2][C:3]1[N:4]=[CH:5][C:6]([OH:10])=[C:7]([I:9])[CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
31 mL
Type
reactant
Smiles
Cl
Name
Quantity
3.9 g
Type
reactant
Smiles
FC1=NC=C(C(=C1)I)OCOC
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
Stir the mixture at 60° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool down the mixture
EXTRACTION
Type
EXTRACTION
Details
Extract the solution with ethyl acetate three times
WASH
Type
WASH
Details
Wash the organic layer with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the mixture over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the solution in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=CC(=C(C=N1)O)I
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 97.18%
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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